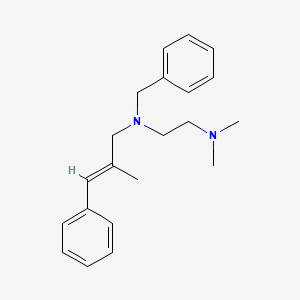
N-benzyl-N',N'-dimethyl-N-(2-methyl-3-phenyl-2-propen-1-yl)-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N',N'-dimethyl-N-(2-methyl-3-phenyl-2-propen-1-yl)-1,2-ethanediamine, also known as BMEA, is a chemical compound that has been extensively used in scientific research. BMEA is a chiral compound that has two enantiomers, which have different biological activities.
Mecanismo De Acción
The mechanism of action of N-benzyl-N',N'-dimethyl-N-(2-methyl-3-phenyl-2-propen-1-yl)-1,2-ethanediamine as a chiral ligand for asymmetric catalysis is not fully understood. However, it is believed that this compound forms a chelate complex with the metal catalyst, which enhances the enantioselectivity of the reaction. The chiral environment created by this compound around the metal catalyst is thought to be responsible for the high enantioselectivity observed in this compound-catalyzed reactions.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and does not have any significant side effects. This compound has also been shown to be stable under a wide range of conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-N',N'-dimethyl-N-(2-methyl-3-phenyl-2-propen-1-yl)-1,2-ethanediamine has several advantages for lab experiments, including its high enantioselectivity, stability, and ease of synthesis. However, this compound is a chiral compound, which can make its synthesis and handling more challenging. Additionally, this compound is not readily available commercially, which can make it difficult to obtain.
Direcciones Futuras
There are several future directions for the use of N-benzyl-N',N'-dimethyl-N-(2-methyl-3-phenyl-2-propen-1-yl)-1,2-ethanediamine in scientific research. One direction is the development of new this compound-based ligands for asymmetric catalysis. Another direction is the exploration of this compound's potential as a chiral auxiliary in the synthesis of biologically active compounds. Finally, the development of new synthetic routes for this compound could make it more readily available for use in scientific research.
Conclusion:
In conclusion, this compound is a chiral compound that has been extensively used in scientific research as a chiral ligand for asymmetric catalysis. This compound has several advantages for lab experiments, including its high enantioselectivity, stability, and ease of synthesis. This compound has not been extensively studied for its biochemical and physiological effects, but it has been shown to be non-toxic and does not have any significant side effects. There are several future directions for the use of this compound in scientific research, including the development of new ligands and synthetic routes.
Métodos De Síntesis
The synthesis of N-benzyl-N',N'-dimethyl-N-(2-methyl-3-phenyl-2-propen-1-yl)-1,2-ethanediamine involves the reaction of benzylamine with 2-methyl-3-phenyl-2-propenal in the presence of sodium borohydride. The resulting product is then reacted with N,N-dimethyl-1,2-ethanediamine to yield this compound. The synthesis of this compound is a multi-step process that requires careful attention to detail to obtain a high yield and purity.
Aplicaciones Científicas De Investigación
N-benzyl-N',N'-dimethyl-N-(2-methyl-3-phenyl-2-propen-1-yl)-1,2-ethanediamine has been extensively used in scientific research as a chiral ligand for asymmetric catalysis. This compound has been shown to be an effective ligand for the enantioselective hydrogenation of ketones, imines, and olefins. This compound has also been used as a chiral auxiliary in the synthesis of biologically active compounds.
Propiedades
IUPAC Name |
N'-benzyl-N,N-dimethyl-N'-[(E)-2-methyl-3-phenylprop-2-enyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2/c1-19(16-20-10-6-4-7-11-20)17-23(15-14-22(2)3)18-21-12-8-5-9-13-21/h4-13,16H,14-15,17-18H2,1-3H3/b19-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQXQPNZXVXZOW-KNTRCKAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN(CCN(C)C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN(CCN(C)C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-1,4-diazepan-6-yl}acetic acid](/img/structure/B5361064.png)
![7-methyl-2-(4-morpholinyl)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5361072.png)
![(4-chlorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B5361076.png)

![5-{2-[(4-methylbenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5361095.png)

![4-(5-methylpyridin-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B5361113.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5361120.png)
![3-(1,3-benzodioxol-5-yl)-2-[(2,4-dichlorobenzoyl)amino]acrylic acid](/img/structure/B5361126.png)


![2-({[(2-methoxy-5-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5361160.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5361167.png)
![N-[1-(4-ethoxyphenyl)ethyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B5361175.png)